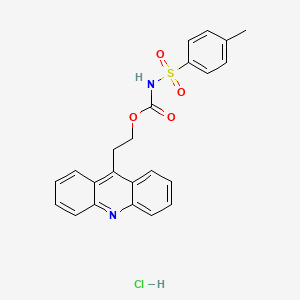
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is a chemical compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which combines an acridine moiety with a sulfonylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate typically involves the reaction of acridine derivatives with sulfonyl isocyanates. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonylcarbamate derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The sulfonylcarbamate group may also interact with specific proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-acridin-9-ylethyl N-(4-chlorophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-nitrophenyl)sulfonylcarbamate
- 2-acridin-9-ylethyl N-(4-methoxyphenyl)sulfonylcarbamate
Uniqueness
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .
Properties
CAS No. |
56962-76-6 |
|---|---|
Molecular Formula |
C23H21ClN2O4S |
Molecular Weight |
456.9 g/mol |
IUPAC Name |
2-acridin-9-ylethyl N-(4-methylphenyl)sulfonylcarbamate;hydrochloride |
InChI |
InChI=1S/C23H20N2O4S.ClH/c1-16-10-12-17(13-11-16)30(27,28)25-23(26)29-15-14-18-19-6-2-4-8-21(19)24-22-9-5-3-7-20(18)22;/h2-13H,14-15H2,1H3,(H,25,26);1H |
InChI Key |
WNHRVYPQMKRYJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OCCC2=C3C=CC=CC3=NC4=CC=CC=C42.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



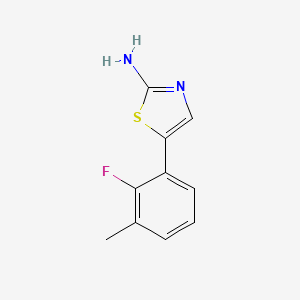

amino}benzoate](/img/structure/B14018028.png)


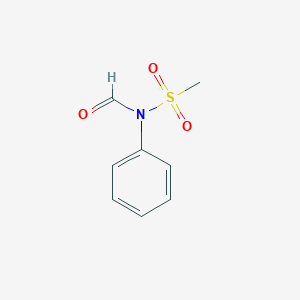
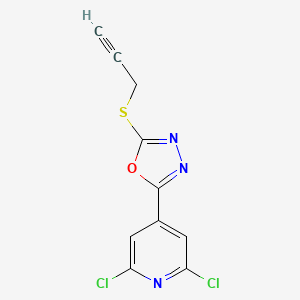
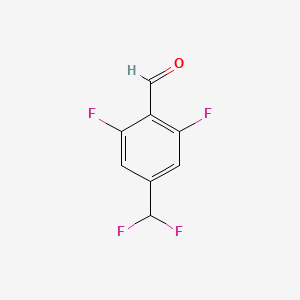

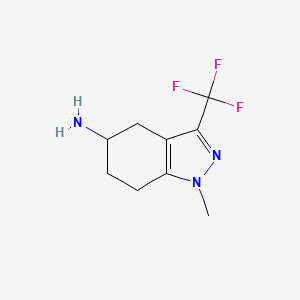
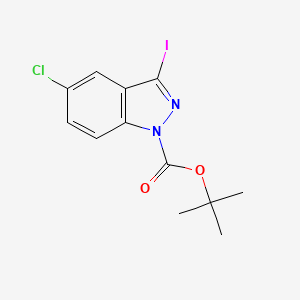
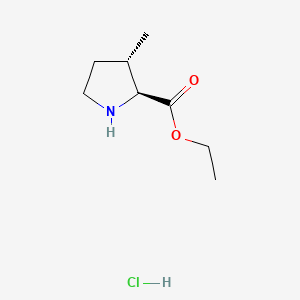
![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)
